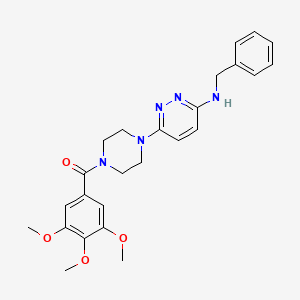

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

描述

The compound "(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone" features a piperazine core linked to two distinct pharmacophores: a 6-(benzylamino)pyridazin-3-yl group and a 3,4,5-trimethoxyphenyl methanone moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic motifs.

属性

IUPAC Name |

[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N5O4/c1-32-20-15-19(16-21(33-2)24(20)34-3)25(31)30-13-11-29(12-14-30)23-10-9-22(27-28-23)26-17-18-7-5-4-6-8-18/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEFIFXWPRMBPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves multiple steps, starting with the preparation of the pyridazine and piperazine intermediates. The benzylamine group is introduced through nucleophilic substitution reactions, and the final product is obtained by coupling the pyridazine and piperazine intermediates with the trimethoxyphenyl group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

化学反应分析

Types of Reactions

(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace functional groups on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

科学研究应用

Chemistry

In chemistry, (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its therapeutic potential. It has been evaluated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a valuable lead compound for drug discovery .

Industry

In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its versatile chemical properties allow for the creation of products with enhanced performance and stability .

作用机制

The mechanism of action of (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyridazine-Containing Analogues

Compounds with pyridazine moieties, such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6232 (ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate) , share the pyridazine core with the target compound. Key differences include:

- Biological Implications : Pyridazine derivatives are often explored as kinase inhibitors or antibacterial agents. The trimethoxyphenyl group in the target compound could synergize with the pyridazine to target tubulin or histone deacetylases (HDACs), akin to colchicine analogs .

Piperazine-Linked Methanone Derivatives

The compound 4-(4-methylphenyl)sulfonylpiperazin-1-ylmethanone () shares the piperazine and trimethoxyphenyl methanone structure but replaces the pyridazine group with a sulfonyl moiety. Key contrasts include:

- Polarity: The sulfonyl group increases polarity and solubility, whereas the benzylamino-pyridazine in the target compound may reduce aqueous solubility but enhance target binding via hydrophobic interactions.

- Synthetic Accessibility : Sulfonyl groups are typically easier to introduce than functionalized pyridazines, as seen in ’s synthesis of triazole-containing analogues .

Isoxazole and Triazole Analogues

Compounds like I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) replace pyridazine with isoxazole. Similarly, the triazole-containing compound in highlights:

- Metabolic Stability: The benzylamino group in the target compound may confer greater metabolic stability than thio- or ethoxy-linked isoxazoles.

Structural and Hypothesized Property Comparison

Methodological Considerations for Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficient, MACCS fingerprints) underpin virtual screening efforts . The target compound’s pyridazine and trimethoxyphenyl groups may yield high similarity scores with kinase inhibitors (e.g., HDAC or tubulin binders) but lower scores with sulfonamide-based antimicrobials. Dissimilarity-driven diversity screening could prioritize analogues with isoxazole or triazole substitutions for exploratory libraries .

生物活性

The compound (4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic molecule that belongs to the class of pyridazine derivatives. These derivatives are recognized for their diverse pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and analgesic properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C22H22N6O3

- Molecular Weight : 418.45 g/mol

Structural Features

The compound features:

- A pyridazine core which is known for its role in various biological activities.

- A piperazine ring , which enhances its interaction with biological targets.

- A 3,4,5-trimethoxyphenyl moiety that contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Interaction : It interacts with cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : The compound may alter gene expression by interacting with transcription factors.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines through mechanisms such as:

- Induction of apoptosis in cancer cells.

- Inhibition of tubulin polymerization, which is crucial for cancer cell division.

- Modulation of oncogenic kinases involved in tumor progression.

A comparative analysis with similar compounds revealed that this compound has a unique profile that enhances its efficacy against cancer cells.

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.52 | Tubulin inhibition |

| Compound B | 1.49 | COX-2 inhibition |

| Target Compound | <0.5 | Apoptosis induction & tubulin inhibition |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects by inhibiting cytokine production, particularly interleukin-1 beta (IL-1β). This action is critical in conditions characterized by excessive inflammation.

Study 1: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects against MCF-7 breast cancer cells, the target compound showed an IC50 value significantly lower than many existing treatments, indicating potent anticancer activity. The study highlighted its ability to induce cell cycle arrest and apoptosis.

Study 2: Inhibition of IL-1β Production

Another research focused on the inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS). The findings suggested that the compound effectively reduces inflammatory responses at low concentrations.

Comparative Analysis with Similar Compounds

The target compound was compared with other pyridazine derivatives known for their pharmacological activities:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| Compound A | Moderate | Low |

| Compound B | High | Moderate |

| Target Compound | High | High |

This comparison illustrates the superior biological activity of the target compound across both anticancer and anti-inflammatory domains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。